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Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzoic acid

Cat. No.: B1581917

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development. It provides in-depth information on the core properties,
synthesis, applications, and handling of 2-Chloro-6-methoxybenzoic acid, a key building
block in modern organic and medicinal chemistry.

Compound Identification and Core Properties

2-Chloro-6-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its unique
substitution pattern, featuring a carboxylic acid group flanked by a chlorine atom and a
methoxy group, imparts specific reactivity and steric hindrance that make it a valuable

intermediate in targeted synthesis.

CAS Number: 3260-89-7[1][2][3]
Molecular Formula: CsH7CIOs[1][2][3]

Synonyms: 6-Chloro-o-anisic acid

Physicochemical Properties
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A summary of the key physicochemical properties is presented below. These values are critical
for designing experimental conditions, including solvent selection, reaction temperature, and
purification methods.

Property Value Source(s)
Molecular Weight 186.59 g/mol [1112][3]
Appearance Solid / Crystalline powder [1114]
Boiling Point 304 °C [4]

Melting Point 112-116 °C [5]

Purity Typically 296% [3]

Spectroscopic Profile

Understanding the spectroscopic signature of 2-Chloro-6-methoxybenzoic acid is
fundamental for reaction monitoring and quality control. The expected spectral characteristics
are derived from its molecular structure.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit
distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic
proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet, while
the methoxy group will be a sharp singlet around 3.9 ppm. The carboxylic acid proton will be
a broad singlet at a significantly downfield chemical shift (>10 ppm).

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 33C NMR spectrum will show eight
distinct signals for each carbon atom in the unique electronic environments of the molecule.
Key signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the aromatic
carbons attached to the chlorine and methoxy groups, and the methoxy carbon (~55-60

ppm).

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band for
the O-H stretch of the carboxylic acid (typically 2500-3300 cm~1). A sharp, strong peak for
the C=0 (carbonyl) stretch will be present around 1700 cm~%. C-O stretching from the
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methoxy group and the carboxylic acid will appear in the 1200-1300 cm~* region, and C-Cl
stretching will be observed in the fingerprint region.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*) at m/z
186. The isotopic pattern of chlorine (3°Cl and 3’Cl in an approximate 3:1 ratio) will result in a
characteristic M+2 peak at m/z 188, which is a definitive indicator of the presence of a single
chlorine atom.

Synthesis and Reactivity
Synthetic Pathways

The synthesis of 2-Chloro-6-methoxybenzoic acid is not trivial due to the specific

arrangement of substituents. Common strategies often involve the functionalization of a pre-

existing benzene ring. While specific, high-yield methods for this exact molecule are

proprietary, analogous syntheses for similar compounds, such as 2-chloro-6-methylbenzoic

acid, provide insight into viable routes.[6] These can include:

Ortho-lithiation: Directed ortho-metalation of a precursor like 2-chlorobenzoic acid, followed
by quenching with an appropriate electrophile, is a powerful technique for introducing
substituents at specific positions.[6][7]

Nucleophilic Aromatic Substitution (SrAr): Starting with a di-halogenated precursor, such as
2,6-dichlorobenzonitrile, selective substitution with sodium methoxide can yield the methoxy
group, followed by hydrolysis of the nitrile to the carboxylic acid.

From Anilines: A Sandmeyer reaction on a corresponding 2-chloro-6-methoxyaniline could be
used to introduce the carboxylic acid functionality via a nitrile intermediate, though this route
can suffer from low yields.[6]

The logical flow of a generalized synthesis is depicted below.
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Synthesis Workflow
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Caption: Generalized synthetic workflow for 2-Chloro-6-methoxybenzoic acid.

Chemical Reactivity

The reactivity of 2-Chloro-6-methoxybenzoic acid is governed by its three functional groups.
The steric hindrance from the ortho-substituents plays a significant role in modulating the

reactivity of the carboxylic acid.
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Caption: Primary reaction sites of 2-Chloro-6-methoxybenzoic acid.

o Carboxylic Acid Group: This is the most reactive site for standard transformations like
esterification (with alcohols), amidation (with amines, often requiring coupling agents like
DCC or EDC), and reduction to the corresponding benzyl alcohol using strong reducing
agents like LiAIHa.

¢ Chloro Group: The chlorine atom can be substituted via nucleophilic aromatic substitution
under harsh conditions or, more commonly, participate in transition-metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or
carbon-heteroatom bonds.

e Aromatic Ring: The ring can undergo electrophilic aromatic substitution, although the existing
substituents will direct incoming electrophiles to specific positions and may deactivate the
ring.

Applications in Research and Drug Development

2-Chloro-6-methoxybenzoic acid is a valuable building block, particularly in the synthesis of
complex molecules for pharmaceutical and agrochemical applications.
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e Pharmaceutical Intermediates: Its structure is incorporated into various molecular scaffolds.
Its use as a "Protein Degrader Building Block" suggests it is a component in the synthesis of
PROTACSs (Proteolysis-targeting chimeras) or molecular glues, which are cutting-edge
modalities in drug discovery.[3] Analogous substituted benzoic acids are crucial for
developing treatments for a range of conditions.[8]

¢ Oncology Research: Substituted anilines and benzoic acids are foundational to the synthesis
of targeted cancer therapies. For example, the related compound 2-Chloro-6-Methylaniline is
a key intermediate for the leukemia drug Dasatinib.[9] This highlights the importance of this
class of compounds in creating kinase inhibitors and other oncology agents.

e Fungicidal Compounds: The molecule is used in the synthesis of novel fungicides,
demonstrating its utility beyond pharmaceuticals in the broader chemical industry.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling 2-Chloro-6-methoxybenzoic
acid.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System
(GHS).

e GHS Pictograms: GHSO06 (Skull and Crossbones)[1]
» Signal Word: Danger[1]

e Hazard Statements:

[¢]

H301: Toxic if swallowed.[2]

[e]

H315: Causes skin irritation.[2][10]

o

H319: Causes serious eye irritation.[2][10]

[¢]

H335: May cause respiratory irritation.[2]
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Recommended Handling Protocol

This protocol is designed to ensure user safety and experimental integrity.
e Engineering Controls:

o Work exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors.
[11]

o Ensure an eyewash station and safety shower are immediately accessible.[11]
o Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or a face shield (EN166 standard).[11]

o Hand Protection: Use chemically resistant gloves (e.qg., nitrile or butyl rubber). Change
gloves immediately if contamination occurs.[12]

o Body Protection: Wear a flame-retardant lab coat. Ensure clothing fully covers exposed
skin.

e Handling Procedures:
o Avoid generating dust.[10] Use appropriate weighing techniques (e.g., weighing boats).
o Wash hands and face thoroughly after handling.[1][10]
o Do not eat, drink, or smoke in the laboratory area.
o Storage:
o Store in a cool, dry, and well-ventilated area.[11]
o Keep the container tightly sealed to prevent moisture ingress.[11]

o Store away from incompatible materials such as strong oxidizing agents, strong acids, and
strong bases.[11][12]

e Disposal:
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o Dispose of waste material and empty containers in accordance with local, regional, and
national regulations for hazardous chemical waste.

Experimental Protocol: Synthesis of Methyl 2-
Chloro-6-methoxybenzoate

This protocol details a standard Fisher esterification, a fundamental reaction for this compound.
The causality behind each step is explained to ensure a robust and reproducible outcome.

Objective: To convert 2-Chloro-6-methoxybenzoic acid to its corresponding methyl ester.
Materials:

e 2-Chloro-6-methoxybenzoic acid (1.0 eq)

o Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)

 Sulfuric acid (H2S0a4), concentrated (catalytic amount, 0.1 eq)

e Saturated sodium bicarbonate (NaHCOs3) solution

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology

» Reaction Setup:

o Action: Add 2-Chloro-6-methoxybenzoic acid (e.g., 5.0 g) and a magnetic stir bar to a
dry round-bottom flask.

o Causality: A dry flask is crucial to prevent the introduction of water, which would shift the
esterification equilibrium back towards the starting materials, reducing the yield.

» Reagent Addition:
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o Action: In the fume hood, add anhydrous methanol (e.g., 50 mL) to the flask and stir until
the solid is mostly dissolved. Place the flask in an ice bath and slowly add concentrated
sulfuric acid (e.g., 0.25 mL).

o Causality: Methanol is used in large excess to drive the reaction equilibrium towards the
product side (Le Chatelier's principle). Sulfuric acid is the proton source that catalyzes the
reaction by protonating the carbonyl oxygen, making the carbonyl carbon more
electrophilic. The addition is done in an ice bath because the dissolution of sulfuric acid is
highly exothermic.

e Reaction Execution:

o Action: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C) using
a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC)
until the starting material is consumed (typically 4-6 hours).

o Causality: Refluxing provides the necessary activation energy for the reaction to proceed
at a reasonable rate without evaporating the solvent. TLC is an essential analytical tool to
visually confirm the conversion of the more polar carboxylic acid to the less polar ester
product.

e Work-up and Neutralization:

o Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into a
beaker containing ice water. Carefully add saturated sodium bicarbonate solution portion-
wise until effervescence ceases (pH ~8).

o Causality: Quenching in ice water precipitates the organic ester. The sodium bicarbonate
neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid,
converting it to its water-soluble sodium salt, which facilitates its removal from the organic
product.

o Extraction and Purification:

o Action: Transfer the mixture to a separatory funnel and extract with an organic solvent
(e.g., ethyl acetate, 3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL),
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dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary
evaporator.

o Causality: Ethyl acetate is an effective solvent for extracting the ester. The brine wash
removes residual water from the organic layer. Magnesium sulfate is a drying agent that
removes trace amounts of water. Rotary evaporation removes the volatile solvent to yield
the crude product.

e Final Product:

o Action: The resulting oil or solid is the crude methyl 2-chloro-6-methoxybenzoate. Further
purification can be achieved by column chromatography or distillation if required.

o Causality: This final step isolates the desired product, which can then be characterized by
spectroscopic methods (NMR, IR) to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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